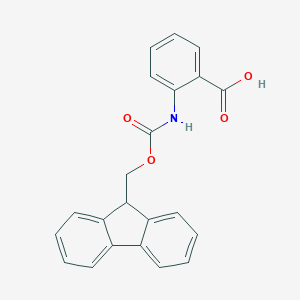

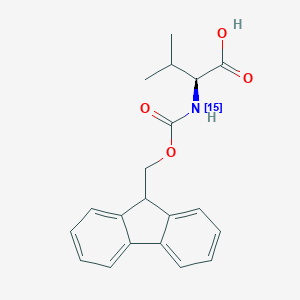

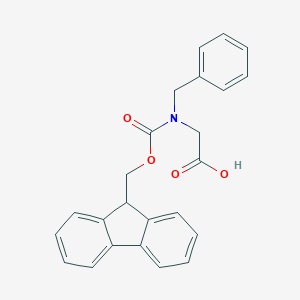

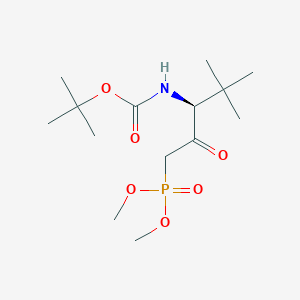

![molecular formula C21H25NO4 B558043 [(S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester CAS No. 82689-15-4](/img/structure/B558043.png)

[(S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of [(S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester could potentially involve transesterification, a useful transformation in organic synthesis . Transesterification of β-keto esters, which contain both electrophilic and nucleophilic sites, is a common method in synthetic chemistry . The reaction likely proceeds via an enol intermediate or the formation of an acylketene intermediate .Molecular Structure Analysis

While specific structural information for [(S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester is not available, carbamic acid, a related compound, is known to be a planar molecule . The carbamoyl functional group RR′N–C(=O)–, which is part of the carbamic acid molecule, could also be present in [(S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester .Chemical Reactions Analysis

The chemical reactions involving [(S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester could include transesterification . This process is commonly used in the synthesis of compounds of pharmaceutical importance and for biodiesel production .Applications De Recherche Scientifique

Synthesis and Chemical Properties

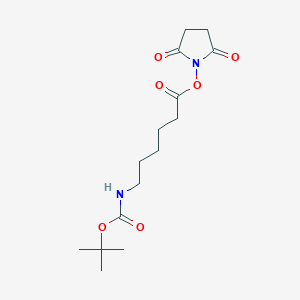

- (S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester is used in the synthesis of various compounds. For example, its derivatives were used in diastereoselective intramolecular α-amidoalkylation reactions for the asymmetric synthesis of Pyrrolo[2,1-a]isoquinolines (E. Garcia et al., 2006).

- This compound is also involved in the development of environmentally benign deprotection methods for tert-butyl carbamates, esters, and ethers, demonstrating mild reaction conditions and good selectivity in various chemical syntheses (Bryan Li et al., 2006).

Applications in Polymer Science

- In the field of polymer science, derivatives of (S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester have been synthesized and evaluated for anionic ring-opening polymerization behavior, contributing to the development of new polycarbonates (F. Sanda et al., 2001).

Crystallographic Studies

- The compound and its derivatives have been the subject of crystallographic studies. For example, the crystal structure of a related compound, (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, was determined through X-ray diffraction, providing insights into molecular conformations and interactions (R. Kant et al., 2015).

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-21(2,3)26-20(24)22-18(14-23)13-16-9-11-19(12-10-16)25-15-17-7-5-4-6-8-17/h4-12,14,18H,13,15H2,1-3H3,(H,22,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSOSKGFUOFMCP-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.